1-[Bromo(phenyl)methyl]-3-iodobenzene
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Overview
Description
1-[Bromo(phenyl)methyl]-3-iodobenzene is an organic compound with the molecular formula C13H10BrI. It is a halogenated aromatic compound, featuring both bromine and iodine atoms attached to a benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mechanism of Action
Target of Action
It is known that bromobenzene derivatives can interact with various biological targets, depending on their specific structure .
Mode of Action
Bromobenzene derivatives are known to undergo electrophilic aromatic substitution reactions . In these reactions, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. This intermediate then undergoes a fast step where a proton is removed, yielding a substituted benzene ring .
Biochemical Pathways
Bromobenzene derivatives are known to participate in various biochemical pathways, depending on their specific structure and the biological context .
Pharmacokinetics
The molecular weight of 1-[bromo(phenyl)methyl]-3-iodobenzene is 37303 , which is within the range generally considered favorable for oral bioavailability in drug discovery.
Result of Action
Bromobenzene derivatives are known to have various biological activities, depending on their specific structure and the biological context .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of bromobenzene derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bromo(phenyl)methyl]-3-iodobenzene typically involves halogenation reactions. One common method is the bromination of 3-iodotoluene, followed by a Friedel-Crafts alkylation reaction to introduce the phenylmethyl group. The reaction conditions often require the use of a Lewis acid catalyst, such as aluminum chloride (AlCl3), and a brominating agent like bromine (Br2) or N-bromosuccinimide (NBS).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
1-[Bromo(phenyl)methyl]-3-iodobenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Heck coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-[Bromo(phenyl)methyl]-3-iodobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-iodobenzene: Lacks the phenylmethyl group, making it less versatile in certain reactions.
1-Chloro-3-iodobenzene: Similar structure but with chlorine instead of bromine, affecting its reactivity.
1-[Bromo(phenyl)methyl]-4-iodobenzene: Positional isomer with different reactivity due to the position of the iodine atom.
Uniqueness
1-[Bromo(phenyl)methyl]-3-iodobenzene is unique due to the presence of both bromine and iodine atoms, which provide distinct reactivity patterns. The phenylmethyl group also adds to its versatility in synthetic applications, making it a valuable compound in organic chemistry.
Properties
IUPAC Name |
1-[bromo(phenyl)methyl]-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrI/c14-13(10-5-2-1-3-6-10)11-7-4-8-12(15)9-11/h1-9,13H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMECBWGZAJVMMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)I)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrI |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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